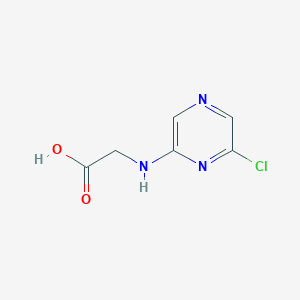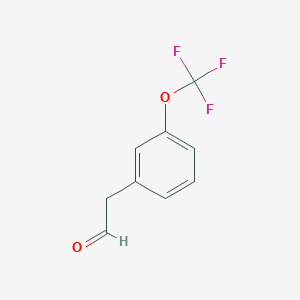
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is a liquid . It should be stored at a temperature of -70°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde: is a valuable building block in organic synthesis. Its trifluoromethoxy group can significantly alter the electronic properties of molecules, making it a useful reagent in the synthesis of complex organic compounds . It can be used to introduce the trifluoromethoxyphenyl moiety into target molecules, which is particularly beneficial in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity.
Medicinal Chemistry
In medicinal chemistry, 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde may serve as an intermediate in the synthesis of various therapeutic agents. The presence of the trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates . This compound could be instrumental in the design of new drugs with improved pharmacokinetic properties.
Material Science
This compound’s unique structural features make it a candidate for creating novel materials. In material science, it can be used to synthesize polymers or small molecules with specific electronic attributes due to the electron-withdrawing nature of the trifluoromethoxy group . Such materials could find applications in electronics, photonics, or as components of advanced composite materials.
Analytical Chemistry
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde: can be utilized as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties, such as in NMR, HPLC, LC-MS, and UPLC, allow for its use in the calibration of instruments and the development of new analytical methods .
Environmental Impact Studies
The environmental impact of fluorinated compounds is an area of growing concern. 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde could be studied for its environmental fate, transport, and potential bioaccumulation. Understanding its behavior in the environment can inform safety regulations and the design of more eco-friendly chemicals .
Industrial Applications
In an industrial context, this compound might be used in the synthesis of performance chemicals where the trifluoromethoxy group imparts unique physical or chemical properties. These could include applications in the development of advanced coatings, adhesives, or specialty solvents .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)
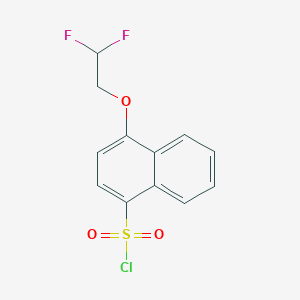
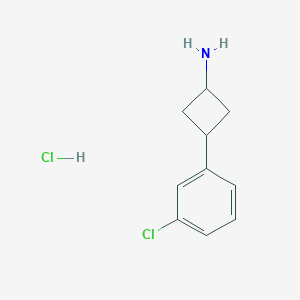

amine](/img/structure/B1423566.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
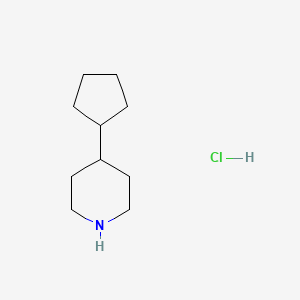

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
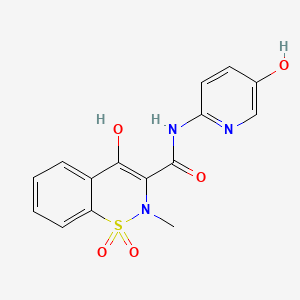
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

